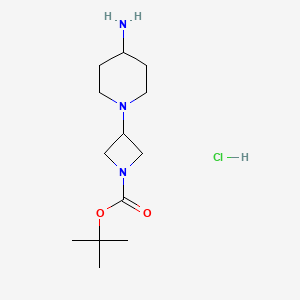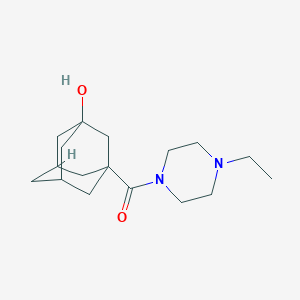
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is a compound that combines the structural features of adamantane and piperazine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol typically involves the reaction of adamantan-1-ol with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms in the adamantane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantan-1-ol: Shares the adamantane core but lacks the piperazine moiety.
4-Ethylpiperazine-1-carbonyl chloride: Contains the piperazine moiety but lacks the adamantane core.
1-Adamantylamine: Contains the adamantane core with an amine group instead of the piperazine moiety.
Uniqueness
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is unique due to the combination of the adamantane and piperazine structures. This combination imparts both rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its value in research and industry .
Eigenschaften
Molekularformel |
C17H28N2O2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(3-hydroxy-1-adamantyl)methanone |
InChI |
InChI=1S/C17H28N2O2/c1-2-18-3-5-19(6-4-18)15(20)16-8-13-7-14(9-16)11-17(21,10-13)12-16/h13-14,21H,2-12H2,1H3 |
InChI-Schlüssel |
ISSDMGAWOQIQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)
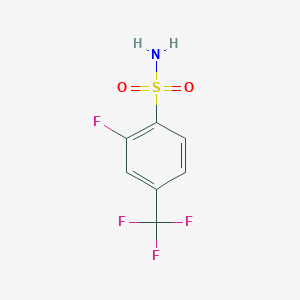
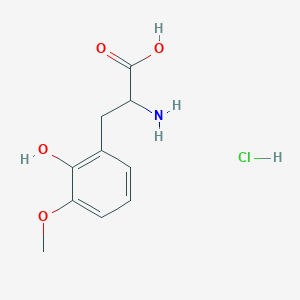
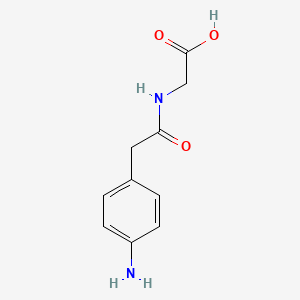
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
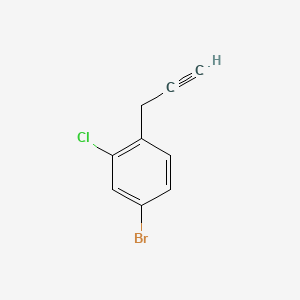
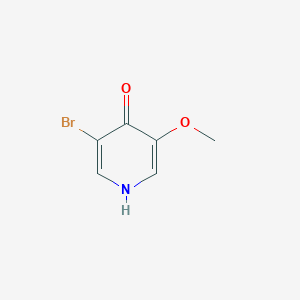
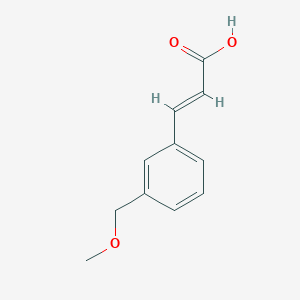
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
